4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is a chemical compound with the molecular formula C14H18BF3O2 . It is also known as 4-(Trifluoromethyl)benzylboronic acid pinacol ester .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The compound was synthesized in a two-step process, and the structures of the compounds were confirmed by FTIR, NMR, and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a boron atom, which is bonded to two oxygen atoms and a carbon atom . The carbon atom is part of a benzyl group, which also contains a trifluoromethyl group .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 304.14 g/mol . It is a solid at room temperature . The compound is stored in a sealed, dry environment at 2-8°C .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Benzyloxycyanophenylboronic Esters: This research focused on synthesizing various benzyloxycyanoboronic esters, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting its versatility in organic synthesis (El Bialy, Abd El Kader, & Boykin, 2011).
- Development of Boron-Containing Polyenes: The synthesis of novel dioxaborolane derivatives was explored for potential applications in creating new materials for Liquid Crystal Display (LCD) technology and for treating neurodegenerative diseases (Das et al., 2015).
Catalytic and Material Applications
- Alkoxide-Catalyzed Reduction of Ketones: The compound was used as a catalyst in the reduction of ketones, demonstrating its potential in facilitating high-yield chemical transformations (Query et al., 2011).
- Synthesis of Silicon-Based Drugs: Utilizing this compound as a building block, researchers have developed methods for synthesizing biologically active silicon-based drugs, showing its significance in pharmaceutical research (Büttner et al., 2007).
Analytical and Structural Studies
- Crystal Structure and DFT Study: The compound was studied using X-ray diffraction and density functional theory (DFT) to understand its molecular structure, aiding in the design of new functional materials (Huang et al., 2021).
Pharmaceutical Research Implications
- Synthesis of Lipogenic Inhibitors: A series of derivatives were synthesized for their potential as lipogenesis inhibitors, which could lead to novel lipid-lowering drugs (Das et al., 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H413 (May cause long lasting harmful effects to aquatic life) . The recommended precautionary statements are P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[[4-(trifluoromethyl)phenyl]methyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-5-7-11(8-6-10)14(16,17)18/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVVNJIGKHWRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662332 | |
Record name | 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane | |
CAS RN |
475250-46-5 | |
Record name | 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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